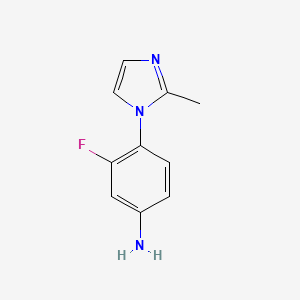
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline
説明
3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound that can be associated with the class of fluorinated imidazoles. These compounds are of interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs such as antitumor agents. The presence of both a fluorine atom and an imidazole ring in the molecule suggests that it may exhibit unique chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related fluorinated imidazole compounds has been reported in the literature. For instance, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines was achieved using Selectfluor as the fluorinating reagent in aqueous conditions, which resulted in moderate to good yields of the monofluorinated product . Although this does not directly describe the synthesis of this compound, it provides insight into the methodologies that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of this compound would consist of a fluorine atom attached to a benzene ring, which is further substituted with an imidazole ring bearing a methyl group. The fluorine atom is likely to influence the electronic properties of the benzene ring due to its high electronegativity, potentially affecting the reactivity of the compound.
Chemical Reactions Analysis
Fluorinated imidazoles can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution, depending on the substituents present on the benzene ring and the imidazole moiety. The fluorine atom can activate the benzene ring towards electrophilic aromatic substitution, while the imidazole ring can participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom and the imidazole ring. The compound is expected to have a relatively high melting point and stability due to the aromatic nature and the strong carbon-fluorine bond. The electron-withdrawing effect of the fluorine atom could also impact the acidity and basicity of the compound, as well as its solubility in organic solvents and water.
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole compounds , can influence its bioavailability and pharmacokinetic properties.
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
Safety and Hazards
特性
IUPAC Name |
3-fluoro-4-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACCHDMXPSXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)









